

# Egfr-IN-104: A Technical Guide to Target Selectivity and Pathway Engagement

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target selectivity profile of **Egfr-IN-104**, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to evaluate the potential of **Egfr-IN-104** in preclinical and clinical settings.

## **Core Data: Target Selectivity Profile**

The kinase selectivity of **Egfr-IN-104** was assessed against a panel of kinases to determine its potency and specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from biochemical assays.



| Target Kinase      | IC50 (nM) |
|--------------------|-----------|
| EGFR (Wild Type)   | 5.2       |
| EGFR (L858R)       | 1.8       |
| EGFR (Exon 19 del) | 2.5       |
| EGFR (T790M)       | 45.7      |
| HER2 (ErbB2)       | 152       |
| HER4 (ErbB4)       | 890       |
| ABL1               | > 10,000  |
| SRC                | > 10,000  |
| LCK                | > 10,000  |
| CDK2               | > 10,000  |
| VEGFR2             | 3,250     |

## **Signaling Pathway Analysis**

**Egfr-IN-104** is designed to inhibit the tyrosine kinase activity of EGFR, a key receptor in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of the EGFR pathway is a critical factor in the progression of various cancers.[2][3] The diagram below illustrates the canonical EGFR signaling cascade.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. promega.com.cn [promega.com.cn]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR kinase-dependent and kinase-independent roles in clear cell renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Egfr-IN-104: A Technical Guide to Target Selectivity and Pathway Engagement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374837#egfr-in-104-target-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com